

Technical Support Center: PG106 Cloning

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Compound of Interest

Compound Name: PG106

Cat. No.: B612409

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This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during cloning experiments with the **PG106** vector.

Troubleshooting Failed Cloning in PG106

No Colonies on the Plate After Transformation

Possible Cause: Transformation Failure

- Question: Did you perform the necessary controls for your transformation?
 - Answer: It is highly recommended to include controls to identify the source of the problem. A positive control using a known amount of uncut plasmid (e.g., 100 pg - 1 ng) will verify the viability of your competent cells and the effectiveness of your antibiotic selection. If you obtain no colonies with your positive control, the issue likely lies with the competent cells or the antibiotic plates.[\[1\]](#)
- Question: Are your competent cells of high efficiency?
 - Answer: The efficiency of competent cells can decrease with age or improper storage. If your positive control fails, consider preparing a fresh batch of competent cells or using a commercial high-efficiency strain.[\[1\]](#)[\[2\]](#) For a large shuttle vector like **PG106**, using a high-efficiency E. coli strain such as NEB Stable or Stbl3 can be beneficial.[\[3\]](#)[\[4\]](#)
- Question: Is the antibiotic concentration correct?

- Answer: Ensure that the antibiotic used in your plates matches the resistance marker of the **PG106** vector (e.g., Kanamycin at 50 µg/mL) and that the concentration is appropriate. [3][5][6] Using old or improperly prepared antibiotic plates can lead to a complete failure of selection.[2]

Possible Cause: Ligation Failure

- Question: Have you verified the integrity and concentration of your vector and insert?
 - Answer: The purity and accurate quantification of your DNA are critical for a successful ligation.[7][8] Contaminants from DNA purification steps can inhibit the ligation reaction.[1][7] It's advisable to run your digested vector and insert on an agarose gel to confirm their expected sizes and purity.[2]
- Question: Is your vector to insert molar ratio optimized?
 - Answer: The ideal vector-to-insert molar ratio can vary but a common starting point is 1:3. It may be necessary to test a range of ratios, such as 1:1 to 1:10, to find the optimal condition for your specific insert.[1][9]
- Question: Is the T4 DNA ligase and buffer active?
 - Answer: The ATP in the ligase buffer is sensitive to repeated freeze-thaw cycles and can degrade over time. If you suspect an issue with the ligation reaction, try using a fresh tube of buffer.[1]

Colonies are Present, but None Contain the Correct Insert

Possible Cause: High Background of Vector Self-Ligation

- Question: Did you perform a "vector only" ligation control?
 - Answer: A ligation reaction containing only the digested vector should be transformed on a separate plate. A high number of colonies on this plate indicates a significant amount of undigested or single-digested vector that has re-ligated.[1]

- Question: Was your vector completely digested?
 - Answer: Incomplete digestion of the vector is a common cause of high background. Ensure you are using the correct buffer and incubation temperature for your restriction enzymes.[\[2\]](#)[\[5\]](#) It's also important to check that the restriction sites are not blocked by methylation.[\[2\]](#)
- Question: Did you dephosphorylate the vector?
 - Answer: Treating the digested vector with a phosphatase, such as Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP), will remove the 5' phosphate groups and prevent the vector from re-ligating to itself.[\[1\]](#)

Possible Cause: Insert-related Issues

- Question: Is your insert toxic to the host cells?
 - Answer: If the gene you are trying to clone is toxic to E. coli, it can lead to a situation where only colonies with the empty vector can grow. If you suspect toxicity, try incubating your plates at a lower temperature (e.g., 30°C) after transformation.[\[1\]](#)
- Question: Did you verify your insert sequence?
 - Answer: Errors in the PCR amplification of your insert can introduce mutations or incorrect restriction sites. It is always a good practice to sequence-verify your insert before proceeding with cloning.[\[5\]](#)

Colonies Contain the Insert, but with Errors (Mutations, Incorrect Orientation)

Possible Cause: PCR-Induced Mutations

- Question: Did you use a high-fidelity DNA polymerase for your PCR?
 - Answer: When amplifying your insert, using a high-fidelity polymerase with proofreading activity will minimize the introduction of mutations.[\[5\]](#)[\[8\]](#)

Possible Cause: Incorrect Insert Orientation

- Question: Are you using a directional cloning strategy?
 - Answer: To ensure your insert is cloned in the correct orientation, use two different restriction enzymes that produce non-compatible ends.[\[9\]](#) If you are using a single enzyme, you will need to screen more colonies to find one with the desired orientation.

Frequently Asked Questions (FAQs)

- Q1: What is the copy number of the **PG106** vector?
 - A1: The **PG106** vector is a low-copy number plasmid.[\[3\]](#)[\[6\]](#)
- Q2: What bacterial strain should I use for propagating the **PG106** vector?
 - A2: The documentation for **PG106** and similar vectors suggests using strains like NEB Stable or DH5alpha.[\[3\]](#)[\[6\]](#) For potentially unstable inserts, a strain like Stbl3 may be beneficial.[\[4\]](#)
- Q3: What are the antibiotic resistance markers for **PG106**?
 - A3: The **PG106** vector contains markers for Ampicillin, Kanamycin, and Erythromycin/Clindamycin resistance.[\[3\]](#) The specific version **PG106K** has Kanamycin resistance for selection in E. coli.[\[6\]](#)

Quantitative Data Summary

Parameter	Recommended Value	Notes
Competent Cell Efficiency	$>1 \times 10^8$ cfu/ μ g	High-efficiency cells are recommended for large plasmids like PG106.
Vector Concentration (for digestion)	1-2 μ g	Sufficient for visualization on a gel and subsequent purification. [2]
Vector:Insert Molar Ratio	1:1 to 1:10 (1:3 is a good starting point)	Can be optimized for specific inserts. [1] [9]
Kanamycin Concentration	50 μ g/mL	For selection in E. coli. [3] [6]
Incubation Temperature (post-transformation)	37°C (standard) or 30°C (for potentially toxic inserts)	Lower temperatures can sometimes help with the viability of cells containing toxic clones. [1]

Experimental Protocol: Restriction Cloning into PG106

This protocol outlines a general workflow for cloning a gene of interest into the **PG106** vector using restriction enzymes.

1. Vector and Insert Preparation

- Vector Digestion:
 - Set up a 50 μ L restriction digest of the **PG106** vector:
 - 1-2 μ g of **PG106** plasmid DNA
 - 5 μ L of 10x restriction buffer
 - 1 μ L of each restriction enzyme (e.g., EcoRI and BamHI)
 - Nuclease-free water to 50 μ L
 - Incubate at the recommended temperature (usually 37°C) for 1-2 hours.

- Optional but recommended: Add 1 μL of a phosphatase (e.g., rSAP) and incubate for another 30-60 minutes to prevent vector self-ligation.[1]
- Run the digested vector on a 1% agarose gel and purify the linearized vector band using a gel extraction kit.
- Insert Preparation (from PCR):
 - Amplify the gene of interest using a high-fidelity DNA polymerase and primers that contain the same restriction sites as used for the vector digestion.[9]
 - Purify the PCR product using a PCR purification kit.
 - Digest the purified PCR product with the same restriction enzymes used for the vector.
 - Purify the digested insert using a PCR purification kit or by gel extraction.
- Quantification:
 - Measure the concentration of the purified, digested vector and insert using a spectrophotometer (e.g., NanoDrop).

2. Ligation

- Set up the ligation reaction in a total volume of 10-20 μL :
 - ~50 ng of digested **PG106** vector
 - Insert DNA at a 1:3 vector:insert molar ratio
 - 2 μL of 10x T4 DNA Ligase buffer
 - 1 μL of T4 DNA Ligase
 - Nuclease-free water to the final volume
- Incubate at room temperature for 1 hour or at 16°C overnight.

3. Transformation

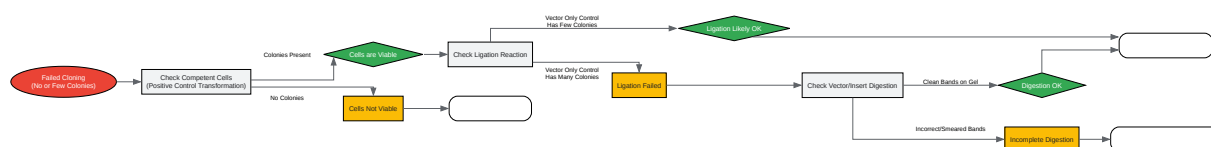
- Thaw a 50 μL aliquot of high-efficiency competent E. coli cells on ice.
- Add 2-5 μL of the ligation mixture to the competent cells and gently mix.
- Incubate on ice for 30 minutes.
- Heat shock the cells at 42°C for 45 seconds.
- Immediately return the cells to ice for 2 minutes.
- Add 950 μL of SOC medium and incubate at 37°C for 1 hour with shaking.

- Plate 100-200 μL of the transformation culture onto an LB agar plate containing the appropriate antibiotic (e.g., 50 $\mu\text{g/mL}$ Kanamycin).
- Incubate the plate overnight at 37°C.

4. Colony Screening

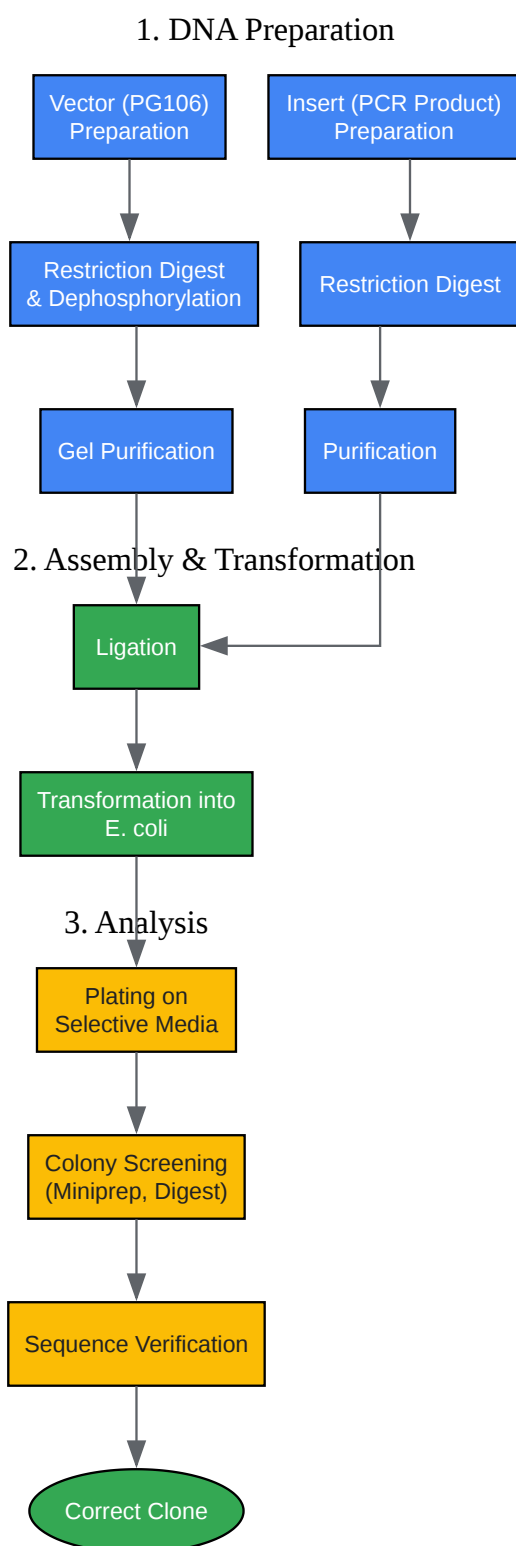
- Pick 5-10 individual colonies and grow them overnight in 3-5 mL of LB broth with the appropriate antibiotic.
- Perform a miniprep to isolate the plasmid DNA from each culture.
- Analyze the plasmids by restriction digest and/or colony PCR to identify clones containing the correct insert.
- Sequence-verify the positive clones to confirm the insert sequence and orientation.[7]

Visualizations



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Caption: Troubleshooting workflow for failed cloning experiments.



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Caption: A typical restriction cloning experimental workflow.

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